molecular formula C12H15F3OSi B15172748 Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane CAS No. 921610-51-7

Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane

Cat. No.: B15172748
CAS No.: 921610-51-7
M. Wt: 260.33 g/mol
InChI Key: NGZZOEJCUWDPGX-UHFFFAOYSA-N
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Description

Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is a chemical compound with the CAS Registry Number 188912-47-2 . This organosilane reagent integrates a trimethylsilyloxy group with a ethenylbenzene core that is functionalized with a trifluoromethyl group. The presence of both the silyl protecting group and the electron-withdrawing trifluoromethyl moiety on the aromatic ring makes this compound a valuable synthetic intermediate in organic chemistry and materials science research. It is primarily used in laboratory settings for the development of novel pharmaceutical compounds and advanced functional materials. Researchers can employ this compound in various chemical transformations, including cross-coupling reactions and as a precursor for more complex molecular architectures. This product is intended for research purposes only and is not classified or intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. For specific technical data, including purity, storage conditions, and handling instructions, please contact the supplier directly.

Properties

CAS No.

921610-51-7

Molecular Formula

C12H15F3OSi

Molecular Weight

260.33 g/mol

IUPAC Name

trimethyl-[2-[4-(trifluoromethyl)phenyl]ethenoxy]silane

InChI

InChI=1S/C12H15F3OSi/c1-17(2,3)16-9-8-10-4-6-11(7-5-10)12(13,14)15/h4-9H,1-3H3

InChI Key

NGZZOEJCUWDPGX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC=CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane typically involves the reaction of trimethylsilyl chloride with a trifluoromethylated phenyl compound under specific conditions. One common method involves the use of a halogen acceptor, such as a phosphorus (III) reagent, to facilitate the reaction. The process generally requires an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal catalysts such as palladium or copper, as well as nucleophiles like fluoride ions. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents like tetrahydrofuran (THF) or dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound include trifluoromethylated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is widely used in scientific research due to its ability to introduce trifluoromethyl groups into organic molecules. This modification can enhance the biological activity, stability, and lipophilicity of compounds, making it valuable in:

    Chemistry: Used as a reagent in organic synthesis to create trifluoromethylated compounds.

    Biology: Employed in the development of bioactive molecules with improved pharmacokinetic properties.

    Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring enhanced metabolic stability and bioavailability.

    Industry: Applied in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane exerts its effects involves the transfer of the trifluoromethyl group to target molecules. This process is often facilitated by metal catalysts, which activate the compound and enable the formation of new carbon-fluorine bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane
  • CAS No.: 188912-47-2
  • Molecular Formula : C₁₂H₁₅F₃OSi
  • Molar Mass : 260.33 g/mol .

Structural Features :
This compound contains a silicon atom bonded to three methyl groups and an ethenyloxy group (vinyl ether) linked to a 4-(trifluoromethyl)phenyl ring. The trifluoromethyl group imparts electron-withdrawing properties, while the silicon-based substituents influence hydrolytic stability and reactivity.

Comparison with Structurally Similar Compounds

Trimethyl[[4-(Trifluoromethyl)phenyl]ethynyl]silane (CAS 40230-95-3)

  • Molecular Formula : C₁₂H₁₃F₃Si
  • Molar Mass : 252.31 g/mol .
  • Key Differences: Substituent: Ethynyl (C≡C) vs. ethenyloxy (CH₂=CH-O). Reactivity: The ethynyl group facilitates Sonogashira coupling reactions, whereas the ethenyloxy group may participate in electrophilic additions or act as a protecting group. Applications: Ethynyl derivatives are widely used in cross-coupling reactions for carbon-carbon bond formation .

Triethoxy[4-(Trifluoromethyl)phenyl]silane

  • Molecular Formula : C₁₃H₁₉F₃O₃Si
  • Molar Mass : 332.36 g/mol .
  • Key Differences: Silicon Substituents: Triethoxy (OCH₂CH₃) vs. trimethyl (CH₃). Hydrolytic Stability: Triethoxy groups are more prone to hydrolysis, making this compound suitable for sol-gel processes or surface functionalization. Applications: Used in materials science for coatings and hybrid organic-inorganic materials .

Trimethyl[(4-{[2-(Trimethylsilyl)ethyl]sulfanyl}phenyl)ethynyl]silane (CAS 221292-43-9)

  • Molecular Formula : C₁₆H₂₄SSi₂
  • Molar Mass : 304.58 g/mol .
  • Key Differences: Functional Group: Contains a sulfur atom and an additional trimethylsilyl group. Applications: Likely used in specialized organometallic syntheses or as a ligand precursor .

(Trifluoromethyl)trimethylsilane (CAS 81290-20-2)

  • Molecular Formula : C₄H₉F₃Si
  • Molar Mass : 142.20 g/mol .
  • Key Differences :
    • Simplicity : Lacks the aromatic and ethenyloxy groups, making it a simpler trifluoromethylation reagent.
    • Volatility : Smaller size increases volatility, limiting its use in high-temperature reactions.
    • Applications : Common in nucleophilic trifluoromethylation reactions .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications
Trimethyl({2-[4-(CF₃)phenyl]ethenyl}oxy)silane 188912-47-2 C₁₂H₁₅F₃OSi 260.33 Ethenyloxy, CF₃, Si(CH₃)₃ Organic synthesis, intermediates
Trimethyl[[4-(CF₃)phenyl]ethynyl]silane 40230-95-3 C₁₂H₁₃F₃Si 252.31 Ethynyl, CF₃, Si(CH₃)₃ Cross-coupling reactions
Triethoxy[4-(CF₃)phenyl]silane N/A C₁₃H₁₉F₃O₃Si 332.36 Triethoxy, CF₃ Sol-gel materials, coatings
(Trifluoromethyl)trimethylsilane 81290-20-2 C₄H₉F₃Si 142.20 CF₃, Si(CH₃)₃ Trifluoromethylation reagent

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nickel-catalyzed silylolefination of allylic dithioacetals, as demonstrated in cross-coupling reactions. Key steps include using dichlorobis(triphenylphosphine)nickel as a catalyst and optimizing solvent polarity (e.g., THF or DMF) to enhance yield. Monitoring reaction progress via thin-layer chromatography (TLC) is critical .
  • Optimization : Adjusting stoichiometric ratios (e.g., silane:substrate = 1.2:1) and temperature (60–80°C) improves diastereoselectivity. For example, reports an 87% yield with a diastereomeric ratio (d.r.) of 24:1 using hexanes/EtOAc (20:1) for purification.

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

  • Analytical Framework :

  • NMR : 1H^{1}\text{H} NMR should show peaks for the trifluoromethyl group (δ ~7.5–8.0 ppm for aromatic protons) and trimethylsilyl group (δ ~0.1–0.3 ppm). 19F^{19}\text{F} NMR will confirm the CF3_3 group (δ ~-60 to -70 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]+^+ expected for C13_{13}H15_{15}F3_3OSi).
    • Validation : Cross-referencing with X-ray crystallography data (if available) or computational modeling (e.g., DFT) ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE Requirements : Use NIOSH/EN 166-certified face shields, chemical-resistant gloves (e.g., nitrile), and full-body suits to prevent skin/eye contact. Gloves must be inspected pre-use and disposed of properly .
  • Ventilation : Work in a fume hood due to potential silane reactivity. Avoid incompatible materials (e.g., strong oxidizers), though specific data on decomposition products are limited .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The CF3_3 group acts as a strong electron-withdrawing substituent, stabilizing transition states in Suzuki-Miyaura or Heck couplings. Computational studies (e.g., using DFT) reveal enhanced electrophilicity at the ethenyloxy group, facilitating nucleophilic attacks .
  • Case Study : In , the CF3_3 moiety increased reaction rates by 30% compared to non-fluorinated analogs, attributed to improved leaving-group ability.

Q. What strategies resolve contradictions in reported yields for silane-mediated reactions involving this compound?

  • Troubleshooting Framework :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions. Non-polar solvents (hexanes) favor selectivity but slow kinetics.
  • Catalyst Loading : shows that increasing nickel catalyst from 5 mol% to 10 mol% raises yields from 65% to 87%, but excess catalyst promotes by-products.
    • Validation : Replicate experiments under controlled conditions (fixed temperature, humidity) and use LC-MS to identify impurities .

Q. How can computational models predict the stability of this compound under varying pH and temperature conditions?

  • Modeling Approach :

  • Molecular Dynamics (MD) : Simulate degradation pathways at pH 2–12 and 25–100°C. notes pH data gaps, but MD can predict hydrolysis rates of the silyl ether bond.
  • QSPR Studies : Quantitative structure-property relationship (QSPR) models correlate substituent effects (e.g., CF3_3 position) with thermal stability .
    • Experimental Correlation : Validate predictions via accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Data Contradiction Analysis

Q. Why do studies report conflicting diastereomeric ratios (d.r.) in reactions involving this silane?

  • Root Causes :

  • Steric Effects : Bulky substituents on the substrate can skew d.r. For example, observed d.r. = 24:1 with a tetrahydro-2H-pyran group, whereas less hindered substrates may show lower ratios.
  • Catalyst Purity : Trace moisture in nickel catalysts () can hydrolyze silanes, altering selectivity.
    • Resolution : Use anhydrous conditions and standardized catalyst batches. Report d.r. with both 1H^{1}\text{H} NMR and chiral HPLC data .

Methodological Recommendations

  • Synthetic Reproducibility : Document exact glovebox conditions (O2_2 < 0.1 ppm, H2_2O < 10 ppm) for air-sensitive steps .
  • Safety Compliance : Align protocols with OSHA/REACH guidelines, especially for waste disposal of fluorinated by-products .

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